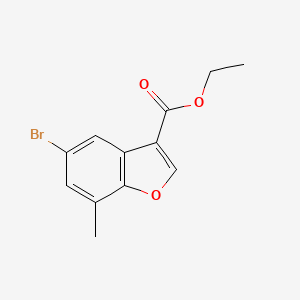

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate

CAS No.: 1480369-70-7

Cat. No.: VC6443528

Molecular Formula: C12H11BrO3

Molecular Weight: 283.121

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1480369-70-7 |

|---|---|

| Molecular Formula | C12H11BrO3 |

| Molecular Weight | 283.121 |

| IUPAC Name | ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C12H11BrO3/c1-3-15-12(14)10-6-16-11-7(2)4-8(13)5-9(10)11/h4-6H,3H2,1-2H3 |

| Standard InChI Key | LLJAGCSRMFXRMY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=COC2=C1C=C(C=C2C)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate is systematically named according to IUPAC guidelines, with the benzofuran ring serving as the parent structure. The substituents are numbered to assign the lowest possible locants: bromo (-Br) at position 5, methyl (-CH) at position 7, and the ethyl carboxylate (-COOCHCH) at position 3 . Its molecular formula corresponds to a molecular weight of 305.15 g/mol, as calculated from atomic masses .

Table 1: Key Identifiers of Ethyl 5-Bromo-7-Methyl-1-Benzofuran-3-Carboxylate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1480369-70-7 | |

| Molecular Formula | ||

| Molecular Weight | 305.15 g/mol | |

| Supplier | Enamine Ltd. |

Crystallographic and Conformational Analysis

Synthesis and Manufacturing

Synthetic Routes

The synthesis of benzofuran derivatives often involves cyclization reactions using substituted salicylaldehydes and α-halo carbonyl compounds. For ethyl 5-bromo-1-benzofuran-2-carboxylate, a reported method involves heating 5-bromosalicylaldehyde with diethyl bromomalonate and potassium carbonate in 2-butanone, followed by extraction and recrystallization . Adapting this protocol for the target compound would likely require 5-bromo-7-methylsalicylaldehyde as the starting material.

Proposed Synthetic Pathway:

-

Aldol Condensation: React 5-bromo-7-methylsalicylaldehyde with diethyl bromomalonate in the presence of a base (e.g., KCO).

-

Cyclization: Intramolecular nucleophilic attack forms the furan ring.

-

Esterification: The malonate moiety is hydrolyzed and esterified to yield the ethyl carboxylate group.

Challenges in Synthesis

The steric hindrance imposed by the 7-methyl group may reduce reaction yields compared to non-methylated analogs. Additionally, regioselectivity must be controlled to ensure carboxylate substitution at the 3-position rather than the 2-position, as seen in related compounds . Purification via recrystallization from ethanol or acetone is typical for such lipophilic molecules .

Physicochemical Properties

Predicted Properties

While experimental data for the target compound is sparse, properties can be estimated using group contribution methods and comparisons to analogs:

Table 2: Estimated Physicochemical Properties

Spectroscopic Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume